molecular formula C10H8BrNO2 B062871 methyl 4-bromo-1H-indole-2-carboxylate CAS No. 167479-13-2

methyl 4-bromo-1H-indole-2-carboxylate

Cat. No. B062871
M. Wt: 254.08 g/mol
InChI Key: DTPOJMDJBBGYFK-UHFFFAOYSA-N
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Patent
US06262045B1

Procedure details

A solution of 116 g (0.41 mol) of methyl 2-azido-3-(2-bromophenyl)prop-2-enoate in 1.5 l of toluene is added dropwise over 4 h, with mechanical stirring, to a solution of 2 l of toluene heated to reflux and reflux is maintained for an additional 1 h. The solvent is evaporated under reduced pressure and the residue is taken up in 2 l of cyclohexane. The precipitate is collected by filtration, washed with toluene and dried under reduced pressure 37.85 g (149 mmol) of product are isolated. The mother liquors are concentrated under reduced pressure and the residue is purified by chromatography on a column of silica gel. 12.2 g (48 mmol) of additional product are isolated.
Name
methyl 2-azido-3-(2-bromophenyl)prop-2-enoate
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
37.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Br:16])[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1>[Br:16][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:10]=1[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[NH:1]2

Inputs

Step One
Name
methyl 2-azido-3-(2-bromophenyl)prop-2-enoate
Quantity
116 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OC)=CC1=C(C=CC=C1)Br
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
product
Quantity
37.85 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
are isolated
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=C(NC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48 mmol
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.